molecular formula C15H22N2O4 B1682652 Tyrosylleucine CAS No. 17355-10-1

Tyrosylleucine

Cat. No. B1682652
CAS RN: 17355-10-1
M. Wt: 294.35 g/mol
InChI Key: AUEJLPRZGVVDNU-STQMWFEESA-N
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Description

Tyrosylleucine is an orally active dipeptide . It has been found to exhibit antidepressant-like activity in mice .


Molecular Structure Analysis

Tyrosylleucine has a molecular formula of C15H22N2O4 and an average mass of 294.346 Da . The specific molecular structure is not provided in the available resources.

Scientific Research Applications

Antidepressant-like Activity

Tyrosylleucine has been found to exhibit potent antidepressant-like activity in mice. It was administered orally, intracerebroventricularly, or intraperitoneally and was found to increase the amount of cells expressing c-Fos, a marker for neuronal activity, in the dentate gyrus of the hippocampus . It also enhanced the proliferation of hippocampal progenitor cells in vivo and in vitro .

Moderation of Stress Response

In addition to its antidepressant-like effect, Tyrosylleucine has been found to moderate the stress response. It suppressed activation of the hypothalamo-pituitary-adrenal axis by forced swim stress .

Induction of Hippocampal Neuronal Proliferation

Tyrosylleucine increased bromo-2′-deoxyuridine-positive cells and doublecortin expression in the dentate gyrus of the hippocampus, suggesting that it enhanced the proliferation of hippocampal progenitor cells in vivo and in vitro .

Anxiolytic-like Activity

Tyrosylleucine has been found to have a potent anxiolytic-like effect, comparable to that of diazepam, one of the general anxiolytics, in mice .

Release from Bovine S-casein

Tyrosylleucine sequences are often observed in the primary structure of natural food proteins. It has been found that Tyrosylleucine and its analogues are released from bovine S-casein by gastrointestinal proteases .

6. Activation of Serotonin, Dopamine, and the GABA Receptor System Tyrosylleucine exhibits potent anxiolytic-like activity via activation of serotonin, dopamine, and the GABA receptor system .

Future Directions

Tyrosylleucine has shown promising results in exhibiting antidepressant-like activity. Future research could focus on further understanding its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEJLPRZGVVDNU-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938403
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosylleucine

CAS RN

17355-10-1
Record name L-Tyrosyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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